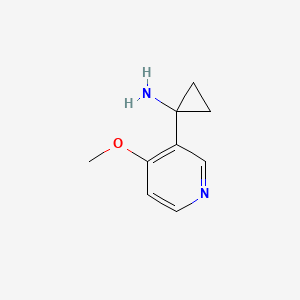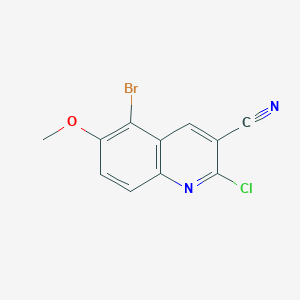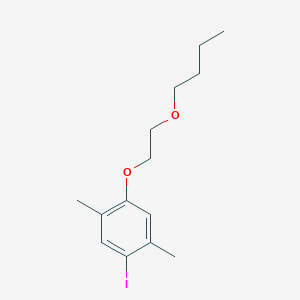
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene is an organic compound with a complex structure that includes an iodine atom, two methyl groups, and a butoxyethoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene typically involves multiple steps. One common method includes the iodination of 2,5-dimethylphenol followed by the introduction of the butoxyethoxy group. The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to form different derivatives.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The butoxyethoxy group may enhance the compound’s solubility and bioavailability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene include:
2-Butoxyethanol: Known for its use as a solvent and in cleaning products.
2-(2-Butoxyethoxy)ethanol: Used in various industrial applications.
Piperonyl butoxide: A synergist used in pesticide formulations
Eigenschaften
CAS-Nummer |
920270-43-5 |
|---|---|
Molekularformel |
C14H21IO2 |
Molekulargewicht |
348.22 g/mol |
IUPAC-Name |
1-(2-butoxyethoxy)-4-iodo-2,5-dimethylbenzene |
InChI |
InChI=1S/C14H21IO2/c1-4-5-6-16-7-8-17-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
AJOLEZQXRXQKFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC1=C(C=C(C(=C1)C)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate](/img/structure/B12629848.png)
![Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-](/img/structure/B12629851.png)
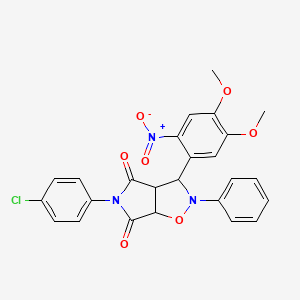
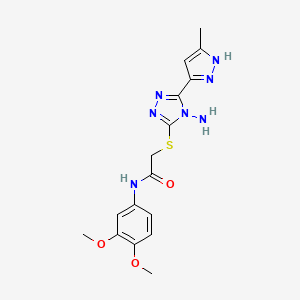

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
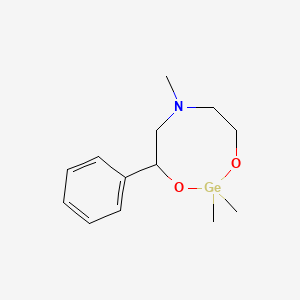
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)
![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)
![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)
